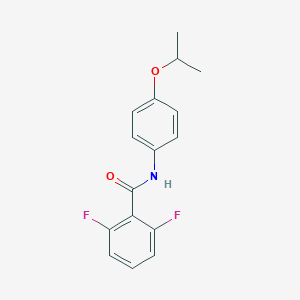![molecular formula C17H22N2O4 B267049 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267049.png)
4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid, also known as CA-074, is a potent and selective inhibitor of cathepsin B, which is a lysosomal cysteine protease. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and Alzheimer's disease.
Mécanisme D'action
4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid is a selective inhibitor of cathepsin B, which is a lysosomal cysteine protease. It works by binding to the active site of cathepsin B and preventing it from cleaving its substrates. This inhibition leads to a reduction in the activity of cathepsin B and its downstream effects.
Biochemical and Physiological Effects:
4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has been shown to have a potent inhibitory effect on cathepsin B activity in vitro and in vivo. It has been shown to reduce tumor growth and metastasis in animal models of cancer, reduce joint destruction and inflammation in animal models of arthritis, and reduce amyloid plaque formation and improve cognitive function in animal models of Alzheimer's disease. 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has also been shown to have a good safety profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid in lab experiments include its potency and selectivity for cathepsin B, its ability to inhibit cathepsin B activity both in vitro and in vivo, and its potential therapeutic applications in various diseases. The limitations of using 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid in lab experiments include its high cost, the need for careful handling due to its toxicity, and the potential for off-target effects.
Orientations Futures
There are several future directions for the research on 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid. First, more studies are needed to fully understand the mechanism of action of 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid and its downstream effects. Second, more studies are needed to explore the potential therapeutic applications of 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid in other diseases beyond cancer, arthritis, and Alzheimer's disease. Third, more studies are needed to optimize the synthesis method and reduce the cost of 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid. Finally, more studies are needed to develop more potent and selective inhibitors of cathepsin B for use in lab experiments and potential therapeutic applications.
Méthodes De Synthèse
4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amine group of cyclohexylamine with tert-butoxycarbonyl (Boc) group, followed by the reaction with 4-nitrophenyl chloroformate to form Boc-cyclohexylamino-4-nitrophenyl carbonate. The nitro group is then reduced to an amino group, and the resulting compound is reacted with 3-(4-aminophenyl)propionic acid to form the desired product, 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid.
Applications De Recherche Scientifique
4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and Alzheimer's disease. In cancer, cathepsin B has been shown to play a crucial role in tumor invasion and metastasis. 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has been shown to inhibit the activity of cathepsin B and reduce tumor growth and metastasis in animal models of cancer. In arthritis, cathepsin B has been shown to contribute to joint destruction and inflammation. 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has been shown to reduce joint destruction and inflammation in animal models of arthritis. In Alzheimer's disease, cathepsin B has been shown to contribute to the formation of amyloid plaques, which are a hallmark of the disease. 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has been shown to reduce amyloid plaque formation and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Nom du produit |
4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid |
|---|---|
Formule moléculaire |
C17H22N2O4 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
4-[3-(cyclohexylcarbamoyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H22N2O4/c20-15(9-10-16(21)22)18-14-8-4-5-12(11-14)17(23)19-13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2,(H,18,20)(H,19,23)(H,21,22) |
Clé InChI |
UMTRSGWDHZCXEA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
SMILES canonique |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B266966.png)
![2,6-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266968.png)

![2-(3-fluorophenyl)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B266970.png)



![3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266978.png)
![N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266982.png)
![N-[4-(isobutyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266983.png)
![2-isopropoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B266984.png)
![N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B266986.png)
![3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B266987.png)
![N-isopropyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B266989.png)